molecular formula C16H21NO4S B2709781 3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine CAS No. 1311995-46-6

3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine

Cat. No.: B2709781
CAS No.: 1311995-46-6
M. Wt: 323.41
InChI Key: UAVWWZCTLSRKTB-UHFFFAOYSA-N
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Description

3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine is a useful research compound. Its molecular formula is C16H21NO4S and its molecular weight is 323.41. The purity is usually 95%.
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Biological Activity

The compound 3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine is a synthetic derivative that incorporates a 1,3-dioxolane ring, a sulfonyl group, and a piperidine moiety. This structural complexity suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections explore its biological activity, including antibacterial and antifungal properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H20N2O4S
  • Molecular Weight : 336.41 g/mol
  • IUPAC Name : this compound

The presence of the dioxolane ring is significant as it is known to enhance solubility and stability in biological systems. The sulfonyl group contributes to the compound's reactivity and potential interaction with biological targets.

Antibacterial Activity

A series of studies have evaluated the antibacterial properties of compounds related to the dioxolane structure. For instance, a study synthesized various 1,3-dioxolanes and assessed their activity against several bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Compound 1Staphylococcus aureus625 - 1250
Compound 2Staphylococcus epidermidis625 - 1250
Compound 3Pseudomonas aeruginosa625
Compound 4Enterococcus faecalis625
Compound 5Escherichia coliNot active

The data indicates that compounds derived from the dioxolane structure exhibit significant antibacterial activity against Gram-positive bacteria such as S. aureus and E. faecalis, while showing limited or no activity against Gram-negative bacteria like E. coli .

Antifungal Activity

In addition to antibacterial properties, the antifungal activity of these compounds has also been investigated. The following table summarizes the antifungal efficacy against Candida albicans:

CompoundAntifungal Activity (MIC µg/mL)
Compound A156.25
Compound B312.5
Compound C>312.5

Most tested dioxolane derivatives demonstrated excellent antifungal activity against C. albicans, with MIC values indicating effective inhibition at relatively low concentrations .

The proposed mechanism of action for the biological activity of dioxolane derivatives involves:

  • Cell Membrane Disruption : The sulfonyl group may interact with bacterial cell membranes, leading to increased permeability and cell lysis.
  • Inhibition of Enzymatic Pathways : Dioxolanes can act as enzyme inhibitors by mimicking substrates or altering enzyme conformation.

Case Study 1: Synthesis and Screening of Dioxolanes

A study published in the journal Molecules detailed the synthesis of various chiral and racemic dioxolanes. The researchers found that certain configurations exhibited enhanced antibacterial properties compared to their racemic counterparts. This highlights the significance of stereochemistry in drug design .

Case Study 2: Structure-Activity Relationship (SAR)

Research on structure-activity relationships has shown that modifications at specific positions on the dioxolane ring can significantly influence biological activity. For example, substituents on the phenyl group were found to enhance both antibacterial and antifungal activities, suggesting a targeted approach in future drug development .

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c18-22(19,12-8-14-5-2-1-3-6-14)17-9-4-7-15(13-17)16-20-10-11-21-16/h1-3,5-6,8,12,15-16H,4,7,9-11,13H2/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVWWZCTLSRKTB-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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